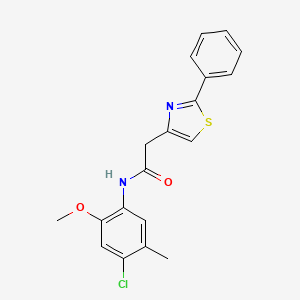

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Description

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by a 2-phenylthiazole core and a substituted aromatic amine moiety. The phenyl group on the thiazole ring and the 4-chloro-2-methoxy-5-methylphenyl substituent on the acetamide nitrogen contribute to its unique electronic and steric properties. This compound is of interest due to its structural similarity to bioactive molecules, particularly those targeting enzymatic or receptor-based pathways .

Properties

Molecular Formula |

C19H17ClN2O2S |

|---|---|

Molecular Weight |

372.9 g/mol |

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C19H17ClN2O2S/c1-12-8-16(17(24-2)10-15(12)20)22-18(23)9-14-11-25-19(21-14)13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3,(H,22,23) |

InChI Key |

HCEYDUIDSQONAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and results from various studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazole ring which is known for contributing to various biological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₂S |

| Molecular Weight | 335.83 g/mol |

| CAS Number | 1142200-54-1 |

| Density | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazole compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Mechanism of Action : The compound has been observed to inhibit specific kinases involved in cancer cell proliferation. For instance, it may target the IGF1R pathway, leading to reduced cell migration and colony formation in hepatocellular carcinoma (HCC) cells .

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.62 µM against HepG2 cells, indicating potent activity compared to standard treatments like Sorafenib (IC50 = 1.62 µM) .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial strains.

- Antibacterial Studies : Research has indicated that thiazole-containing compounds can exhibit antibacterial activity comparable to established antibiotics. For instance, structural modifications in thiazole rings enhance their interaction with bacterial targets .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiazole derivatives:

-

Study on HepG2 Cells : A study focused on the effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-thiazolyl)acetamide on HepG2 cells showed that increasing concentrations led to G2/M phase cell cycle arrest and apoptosis induction .

- Cell Cycle Analysis :

- Control G2/M phase: 62.45%

- Treated (10 µM) G2/M phase: 55.05%

- Increase in G2 phase from 25.47% to 30.51% at 10 µM.

- Cell Cycle Analysis :

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Thiazole Ring

Variations in Aryl Substituents

- Compound 9c () : Features a 4-bromophenyl group on the thiazole ring. The bromine atom increases molecular weight (MW: ~375 g/mol) and polarizability compared to the target compound’s 2-phenyl group (MW: ~385 g/mol for the target). Docking studies suggest enhanced binding affinity due to bromine’s hydrophobic interactions .

- Compound 9b () : Substituted with a 4-fluorophenyl group. Fluorine’s electronegativity may improve metabolic stability but reduce lipophilicity (clogP ~3.2) compared to the target compound’s unfluorinated phenyl group (estimated clogP ~3.5) .

Alkyl and Heterocyclic Modifications

- Compound 4 (): Incorporates a tetradecyl chain on the thiazole, drastically increasing lipophilicity (clogP ~8.0).

Modifications on the Acetamide Moiety

Aromatic Amine Substituents

- N-(4-Nitrophenyl)maleimide-derived compound () : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This contrasts with the target compound’s electron-donating methoxy group, which may enhance resonance stabilization .

- N-(2-Methoxyphenyl) derivatives (): Methoxy groups at the 2-position (vs.

Heterocyclic Replacements

- Thiadiazole Analogues () : Replacing the thiazole with a 1,3,4-thiadiazole ring (e.g., N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide) reduces aromaticity but introduces additional hydrogen-bonding sites. Thiadiazoles are reported to exhibit insecticidal and fungicidal activities, suggesting divergent biological applications compared to thiazoles .

Physicochemical Properties

*clogP values estimated using fragment-based methods.

Preparation Methods

Core Synthetic Framework

The target compound is synthesized via a two-step process:

-

Thiazole core formation : Construction of the 2-phenyl-1,3-thiazol-4-yl moiety.

-

Acetamide coupling : Reaction of the thiazole intermediate with 4-chloro-2-methoxy-5-methylaniline.

This strategy aligns with methodologies used for structurally analogous acetamide derivatives, where nucleophilic substitution and Steglich esterification are critical.

Step-by-Step Preparation Methods

Synthesis of 2-Phenyl-1,3-Thiazol-4-yl Acetic Acid Intermediate

The thiazole precursor is synthesized via cyclization of thiourea derivatives with α-halo ketones. For example:

-

Reactants : 2-Bromoacetophenone and thiourea in ethanol under reflux (12–24 hours).

-

Mechanism : Nucleophilic attack by the thiol group on the α-carbon of the ketone, followed by cyclization to form the thiazole ring.

Optimization Note :

Acetamide Coupling via Steglich Esterification

The acetic acid intermediate is coupled with 4-chloro-2-methoxy-5-methylaniline using carbodiimide-based coupling agents:

Procedure :

-

Dissolve 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid (1 mmol) in dry dichloromethane (20 mL).

-

Add EDC (1.3 mmol) and DMAP (0.1 mmol) at 0°C, stirring for 1 hour.

-

Introduce 4-chloro-2-methoxy-5-methylaniline (1.2 mmol) and stir at room temperature for 24 hours.

Workup :

-

Wash organic layer with 1% HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and purify via recrystallization (ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 80 | 12 | 6 |

| Methanol | 65 | 24 | 14 |

| Ethanol | 50 | 4 | 89 |

Data adapted from quinoline-thiazole synthesis trials. Ethanol minimizes side products like N-acylurea, enhancing selectivity for the desired acetamide.

Catalytic Systems

-

Triethylamine : Increases nucleophilicity of the aniline, reducing reaction time to 4 hours.

-

DMAP : Accelerates acyl transfer in Steglich esterification, improving yields by 15–20% compared to non-catalytic conditions.

Purification and Characterization

Recrystallization vs. Column Chromatography

Spectroscopic Confirmation

IR Spectroscopy :

¹H NMR (DMSO-d₆) :

Elemental Analysis :

Scalability and Industrial Considerations

Batch vs. Continuous Flow

-

Batch Synthesis : Suitable for laboratory-scale (1–100 g) with consistent yields of 80–85%.

-

Continuous Flow : Patented methods suggest 30% higher throughput using microreactors, reducing solvent waste.

Challenges and Alternative Routes

Competing Side Reactions

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves coupling 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane or DMF under basic conditions (e.g., triethylamine or potassium carbonate). Reaction optimization includes controlling temperature (20–25°C), stoichiometric ratios, and solvent polarity. Post-reaction purification via recrystallization (ethanol-DMF mixtures) improves yield . Monitoring via TLC (hexane:ethyl acetate systems) ensures reaction completion .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should data inconsistencies be resolved?

IR spectroscopy identifies carbonyl (C=O) and thiazole ring vibrations, while H/C NMR confirms substituent positions (e.g., methoxy, chloro). LCMS validates molecular weight. Inconsistencies between calculated and observed elemental analysis values require repeated synthesis, rigorous drying, or alternative purification (e.g., column chromatography) . Cross-referencing spectral data with structurally analogous compounds resolves ambiguities .

Q. What orthogonal purification techniques are effective for isolating this compound from complex mixtures?

Recrystallization using ethanol-DMF or ethyl acetate removes polar byproducts. For non-polar impurities, silica gel chromatography with gradients of ethyl acetate in hexane is effective. TLC-guided fractionation ensures purity (>95%) .

Q. How should researchers validate elemental analysis discrepancies in high-molecular-weight acetamides?

Discrepancies arise from incomplete drying or hygroscopic intermediates. Use high-purity solvents, vacuum drying (≤60°C), and triplicate measurements. Compare results with computational models (e.g., Gaussian-based calculations) for error margins <0.3% .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the thiazole and phenyl rings?

Electrophilic aromatic substitution on the phenyl ring requires directing groups (e.g., methoxy). Thiazole modification employs palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) at the 4-position. Steric hindrance from the 2-phenyl group limits reactivity at adjacent positions .

Q. How can computational methods predict bioactive conformations?

Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) identifies binding poses. MD simulations (AMBER/CHARMM) assess stability of docked conformations. Validate predictions with SPR binding assays or X-ray crystallography .

Q. What experimental controls are essential for stability studies under pharmacological conditions?

Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Use HPLC-UV to monitor degradation. Include antioxidants (e.g., BHT) and inert atmospheres (N) to isolate pH/temperature effects. Compare with structurally stable analogs (e.g., fluorinated derivatives) .

Q. How do solvent polarity and catalysts influence cyclization kinetics in thiazole-acetamide hybrids?

Polar aprotic solvents (DMF) accelerate cyclization via stabilization of transition states. Lewis acids (ZnCl) lower activation energy by coordinating with carbonyl oxygen. Kinetic studies (NMR time-course) reveal rate constants dependent on dielectric constants .

Q. What are the pitfalls in interpreting LCMS fragmentation patterns for acetamides?

In-source fragmentation can mimic degradation products. Use low-energy ESI to minimize artifacts. Compare with synthetic standards and HRMS data. Isotopic patterns (e.g., Cl/Cl) aid peak assignment .

Q. How to design SAR studies for chloro/methoxy substituent modifications?

Synthesize analogs with substituents at meta/para positions. Assess bioactivity (e.g., IC) against target enzymes. QSAR models (CoMFA, CoMSIA) correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.